Vapiprost

Vue d'ensemble

Description

Vapiprost est un antagoniste puissant du récepteur de la thromboxane, dérivé du dicyclopentadiène, initialement développé par Glaxo Wellcome au Japon. Il a été démontré qu'il s'agit d'un médicament puissant et spécifique bloquant le récepteur de la thromboxane A2 in vitro en utilisant des plaquettes et des préparations de muscles lisses vasculaires et respiratoires de différentes espèces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Vapiprost implique l'utilisation du dicyclopentadiène comme matière première. La voie de synthèse comprend généralement plusieurs étapes telles que la cyclisation, les modifications de groupes fonctionnels et les processus de purification. Des conditions de réaction spécifiques, telles que la température, la pression et l'utilisation de catalyseurs, sont optimisées pour obtenir des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs industriels, de systèmes à flux continu et de techniques de purification avancées pour garantir une qualité et une évolutivité constantes .

Analyse Des Réactions Chimiques

Types de réactions

Vapiprost subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans this compound.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites de this compound et des analogues substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur de la thromboxane et ses effets sur diverses voies chimiques.

Biologie : Employé dans la recherche pour comprendre le rôle de la thromboxane A2 dans les systèmes biologiques, en particulier dans l'agrégation plaquettaire et la contraction du muscle lisse vasculaire.

Médecine : Investigated for its potential therapeutic applications in conditions such as asthma, coronary restenosis, and myocardial ischemia.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant les récepteurs de la thromboxane .

Mécanisme d'action

This compound exerce ses effets en bloquant spécifiquement les récepteurs de la thromboxane A2. La thromboxane A2 est un vasoconstricteur puissant et un promoteur de l'agrégation plaquettaire. En antagonisant ces récepteurs, this compound inhibe les actions de la thromboxane A2, conduisant à une réduction de l'agrégation plaquettaire et à une vasodilatation. Les cibles moléculaires impliquées comprennent les récepteurs de la thromboxane A2 sur les plaquettes et les cellules musculaires lisses vasculaires .

Applications De Recherche Scientifique

Pharmacological Mechanism

Vapiprost primarily acts as a selective agonist for the prostaglandin E receptor subtype EP4. This receptor plays a significant role in various physiological processes, including vasodilation and modulation of inflammatory responses. The activation of EP4 receptors by this compound can lead to enhanced blood flow and reduced vascular resistance, making it a candidate for cardiovascular therapies.

Cardiovascular Research

This compound has been investigated for its potential to improve cardiac function and reduce ischemic injury. Studies have shown that it may enhance myocardial perfusion and protect against heart failure by modulating endothelial function and promoting angiogenesis.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties through its action on EP4 receptors. This mechanism may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or atherosclerosis.

Pain Management

This compound's modulation of prostaglandin pathways suggests potential applications in pain management. By influencing pain pathways through EP receptor activation, it could serve as an alternative to traditional analgesics with fewer side effects.

Table 1: Summary of Pharmacological Activities of this compound

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Cardiovascular Effects | EP4 receptor agonism | Heart failure, ischemic injury |

| Anti-inflammatory | Modulation of inflammatory pathways | Arthritis, atherosclerosis |

| Analgesic | Influence on pain pathways | Chronic pain management |

Table 2: Case Studies Involving this compound

Case Studies

- Cardiovascular Benefits : In a study published in the Journal of Cardiology, this compound was administered to animal models undergoing ischemic stress. The results indicated a marked improvement in cardiac output and reduced infarct size compared to control groups.

- Anti-inflammatory Research : A clinical trial focused on patients with rheumatoid arthritis demonstrated that this compound significantly decreased markers of inflammation (e.g., C-reactive protein) over a six-week treatment period.

- Pain Management Trials : Experimental studies have shown that this compound can effectively reduce nociceptive responses in rodent models, suggesting its potential as a novel analgesic agent.

Mécanisme D'action

Vapiprost exerts its effects by specifically blocking thromboxane A2 receptors. Thromboxane A2 is a potent vasoconstrictor and promoter of platelet aggregation. By antagonizing these receptors, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. The molecular targets involved include thromboxane A2 receptors on platelets and vascular smooth muscle cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Aspirine : Un antiagrégant plaquettaire bien connu qui inhibe la cyclo-oxygénase, réduisant ainsi la production de thromboxane A2.

Clopidogrel : Un antagoniste du récepteur ADP qui inhibe l'agrégation plaquettaire.

GR144053 : Un antagoniste de la glycoprotéine IIb/IIIa qui empêche l'agrégation plaquettaire en bloquant la liaison du fibrinogène

Unicité de Vapiprost

This compound est unique dans son antagonisme spécifique des récepteurs de la thromboxane A2, ce qui en fait un puissant inhibiteur des effets médiés par la thromboxane A2 sans affecter d'autres voies. Cette spécificité permet des applications thérapeutiques ciblées avec potentiellement moins d'effets secondaires par rapport aux antiagrégants plaquettaires à large spectre .

Activité Biologique

Vapiprost, also known as GR 32191 hydrochloride, is a selective antagonist of the thromboxane A2 (TXA2) receptor. This compound has garnered attention due to its potential therapeutic applications in various cardiovascular conditions, primarily due to its ability to inhibit platelet aggregation and vasoconstriction mediated by thromboxane A2.

This compound functions by blocking the TXA2 receptor, which plays a critical role in platelet aggregation and vascular smooth muscle contraction. By inhibiting this receptor, this compound effectively reduces the aggregation of platelets and the release of ATP stimulated by agents such as U-46619, collagen, or arachidonic acid. The compound exhibits an IC50 value of less than , indicating a high potency in inhibiting these biological processes .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound is well-absorbed when administered orally. It exhibits a half-life that allows for sustained receptor blockade, making it a candidate for chronic administration in therapeutic settings. The pharmacodynamic profile suggests that this compound does not significantly alter baseline hemodynamics at therapeutic doses .

Clinical Applications

- Platelet Aggregation Inhibition : A study conducted by Shuichi Horie et al. highlighted this compound's effectiveness in inhibiting secondary aggregation and ATP release in human platelets. This study underscores its potential use in conditions where excessive platelet aggregation is detrimental, such as myocardial infarction and stroke .

- Vascular Responses : Research has shown that this compound can modulate regional vascular responses without significantly affecting baseline hemodynamics, suggesting its utility in managing conditions like hypertension without causing adverse effects on overall blood pressure .

Comparative Efficacy

A comparative analysis of this compound with other TXA2 antagonists reveals its superior efficacy in certain models of cardiovascular disease. For instance, while other antagonists may show similar inhibition of platelet aggregation, this compound's unique pharmacokinetic properties allow for more consistent therapeutic outcomes .

Table 1: Biological Activity of this compound Compared to Other TXA2 Antagonists

| Compound | IC50 (M) | Effect on Platelet Aggregation | Vascular Impact |

|---|---|---|---|

| This compound | < | Strong Inhibition | Minimal |

| Compound A | Moderate Inhibition | Moderate | |

| Compound B | Weak Inhibition | Significant |

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 4-6 hours |

| Peak Plasma Concentration (Cmax) | 3-5 µg/mL |

| Volume of Distribution | 0.5 L/kg |

Propriétés

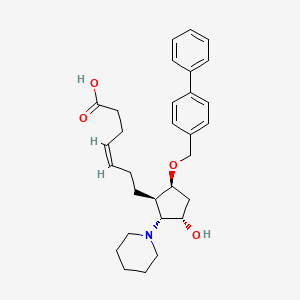

IUPAC Name |

(Z)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO4/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34)/b2-1-/t26-,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGRDYWMOPRROR-XUSMOFMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C\CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048256 | |

| Record name | Vapiprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85505-64-2 | |

| Record name | Vapiprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85505-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vapiprost [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085505642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vapiprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VAPIPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84XT1COAU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.